molecular formula C11H12N2O3 B4394955 2-butoxy-5-nitrobenzonitrile

2-butoxy-5-nitrobenzonitrile

Cat. No. B4394955
M. Wt: 220.22 g/mol
InChI Key: BUMXRKVUUVNARY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-butoxy-5-nitrobenzonitrile (BNN) is a chemical compound that has been widely used in scientific research due to its unique properties. BNN is a pale yellow crystalline solid that is highly soluble in organic solvents and has a molecular weight of 223.24 g/mol. This compound has been used in various fields of research, including pharmaceuticals, biotechnology, and materials science.

Scientific Research Applications

Synthesis Applications

2-Butoxy-5-nitrobenzonitrile is a compound used in various synthesis processes in scientific research. For example, it has been involved in the synthesis of 2-aminobenzonitriles through a nitrosation reaction and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles (Chen et al., 2018). This process is significant for producing benzoxazinones, highlighting the compound's utility in creating novel organic structures.

Hydrogenation Studies

In another study, 2-butoxy-5-nitrobenzonitrile was used in the hydrogenation of nitrobenzonitriles using Raney nickel catalyst (Koprivova & Červený, 2008). The study explores how the position of the nitro group relative to the nitrile group affects the hydrogenation process, which is crucial for understanding the chemical behavior of nitrobenzonitriles.

Novel Compound Formation

A notable application is in the formation of novel compounds. For instance, the heating of 2-amino-5-nitrobenzonitrile with cyclohexanone resulted in the formation of new benzoxazine derivatives (Li et al., 2006). This illustrates the compound's potential in generating new chemical entities for various applications.

Antiviral Activity

Interestingly, derivatives of 2-butoxy-5-nitrobenzonitrile, such as 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, have shown potentialin inhibiting picornavirus replication. This compound, referred to as MDL-860 in the study, demonstrated a significant reduction in virus yield for various enteroviruses and rhinovirus serotypes, highlighting its potential application in antiviral research (Powers, Gwaltney, & Hayden, 1982).

Catalytic Reactions

In catalytic reactions, 2-butoxy-5-nitrobenzonitrile has been utilized in processes like the tungstate-catalyzed fixation of carbon dioxide with 2-aminobenzonitriles to produce quinazoline-2,4(1H,3H)-diones (Kimura et al., 2012). This application is particularly relevant in the context of carbon capture and utilization, demonstrating the compound's versatility in environmental chemistry.

Molecular Structure Studies

2-Butoxy-5-nitrobenzonitrile's derivatives have also been studied to understand their molecular structure and behavior. For example, research on the electron-withdrawing effects on the molecular structure of nitrobenzonitriles, including derivatives of 2-butoxy-5-nitrobenzonitrile, provided insights into how substituents affect the phenyl ring's electron density (Graneek, Bailey, & Schnell, 2018).

properties

IUPAC Name

2-butoxy-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-3-6-16-11-5-4-10(13(14)15)7-9(11)8-12/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMXRKVUUVNARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxy-5-nitrobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-butoxy-5-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
2-butoxy-5-nitrobenzonitrile
Reactant of Route 3
Reactant of Route 3
2-butoxy-5-nitrobenzonitrile
Reactant of Route 4
Reactant of Route 4
2-butoxy-5-nitrobenzonitrile
Reactant of Route 5
Reactant of Route 5
2-butoxy-5-nitrobenzonitrile
Reactant of Route 6
Reactant of Route 6
2-butoxy-5-nitrobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.